
Teneligliptin hydrobromide hydrate
概要
説明
テネリグリプチン(臭化水素酸塩水和物)は、主に2型糖尿病の治療に使用されるジペプチジルペプチダーゼ-4(DPP-4)阻害剤です。テネリグリプチンは、グルカゴン様ペプチド-1(GLP-1)などのインクレチンホルモンの分解に関与するDPP-4酵素を阻害することで作用します。 これらのホルモンの分解を阻害することにより、テネリグリプチンはインスリン分泌の増加と血糖値の低下に役立ちます .
作用機序
テネリグリプチン(臭化水素酸塩水和物)は、GLP-1などのインクレチンホルモンを分解するDPP-4酵素を阻害することで、その効果を発揮します。 DPP-4を阻害することにより、テネリグリプチンは活性GLP-1のレベルを高め、インスリン分泌の増強と血糖値の低下につながります . この化合物は、シトクロムP450(CYP)3A4およびフラビン含有モノオキシゲナーゼ3(FMO3)によって代謝されるか、腎臓から未変化の形で排泄されます .
類似の化合物との比較
テネリグリプチン(臭化水素酸塩水和物)は、シタグリプチン、サクサグリプチン、リナグリプチンなどの他の化合物を含むDPP-4阻害剤のクラスに属しています。 これらの化合物と比較して、テネリグリプチンは、5つの連続した環によって特徴付けられる独自の構造を持っており、その強力で長時間の効果に貢献しています . さらに、テネリグリプチンは、良好な安全性プロファイルを持ち、腎機能障害のある患者では用量調整の必要がありません .
類似の化合物
- シタグリプチン
- サクサグリプチン
- リナグリプチン
- アログリプチン
テネリグリプチンの独自の構造と薬物動態特性は、2型糖尿病の患者に効果的な治療選択肢を提供する、DPP-4阻害剤のクラスに貴重な追加をもたらします .
生化学分析
Biochemical Properties
Teneligliptin hydrobromide hydrate plays a crucial role in biochemical reactions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By maintaining higher levels of these hormones, this compound enhances insulin secretion and decreases glucagon release, thereby improving glycemic control .
Cellular Effects
This compound affects various cell types, particularly pancreatic beta cells and alpha cells. In pancreatic beta cells, it enhances insulin secretion in response to meals, while in alpha cells, it reduces glucagon secretion. Additionally, this compound influences cell signaling pathways, including the cAMP pathway, which is crucial for insulin secretion. It also affects gene expression related to glucose metabolism and insulin sensitivity .
Molecular Mechanism
At the molecular level, this compound binds to the active site of DPP-4, inhibiting its enzymatic activity. This binding prevents the cleavage of incretin hormones, leading to prolonged action of GLP-1 and GIP. The inhibition of DPP-4 by this compound results in increased insulin secretion, decreased glucagon levels, and improved blood glucose control .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, but degradation can occur under extreme pH and temperature conditions. Long-term studies have shown that this compound maintains its efficacy in controlling blood glucose levels over extended periods, with minimal degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At therapeutic doses, it effectively lowers blood glucose levels without significant adverse effects. At higher doses, some toxic effects, such as gastrointestinal disturbances and liver enzyme alterations, have been observed. These findings highlight the importance of dose optimization for therapeutic efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolites are then excreted via the kidneys. The compound’s interaction with these enzymes can affect metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis .
準備方法
合成経路と反応条件
テネリグリプチン(臭化水素酸塩水和物)の合成には、中間体の調製とその後の反応を含む複数のステップが含まれます。重要な中間体の1つは、L-プロリンメチルエステルのノシル誘導体であり、これは1-(3-メチル-1-フェニル-1H-ピラゾール-5-イル)ピペラジンとの立体選択的求核置換反応を受けます。 この中間体は次に、脱エステル化されてカルボン酸誘導体を形成し、さらにカップリングおよび脱保護されてテネリグリプチンが得られます .
工業的生産方法
テネリグリプチン(臭化水素酸塩水和物)の工業的生産方法は、高価な試薬の使用や面倒な手順を最小限に抑えながら、収率と純度を最適化することに重点を置いています。 1つの改良されたプロセスには、酢酸中の2-プロパノールと臭化水素酸の使用、続いて加熱による生成物の沈殿が含まれます . 別の方法には、テネリグリプチン(臭化水素酸塩水和物)の非晶質形態を調製するために、回転蒸発、噴霧乾燥、または凍結乾燥が含まれます .
化学反応の分析
反応の種類
テネリグリプチン(臭化水素酸塩水和物)は、以下を含むさまざまな化学反応を受けます。
酸化: 特に過酸化物の存在下で、酸化ストレスの影響を受けやすい.
還元: 文献では一般的に報告されていません。
置換: 求核置換反応は、その合成において重要です.
一般的な試薬と条件
主な生成物
これらの反応から形成される主な生成物は、テネリグリプチン(臭化水素酸塩水和物)自体であり、合成プロセス中にさまざまな中間体が形成されます .
科学的研究への応用
テネリグリプチン(臭化水素酸塩水和物)は、幅広い科学的研究への応用があります。
科学的研究の応用
Pharmacological Applications
Teneligliptin is primarily indicated for the treatment of type 2 diabetes, particularly in patients who have not adequately responded to diet and exercise or other antidiabetic medications such as sulfonylureas or thiazolidinediones.
- Mechanism of Action : As a DPP-4 inhibitor, teneligliptin works by increasing levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon levels in a glucose-dependent manner. This leads to improved glycemic control without the risk of significant hypoglycemia.
Efficacy in Glycemic Control
Clinical studies have demonstrated that teneligliptin effectively lowers both fasting and postprandial blood glucose levels. A review by the Pharmaceuticals and Medical Devices Agency (PMDA) concluded that teneligliptin’s efficacy was established through various clinical trials involving patients with type 2 diabetes .
Table 1: Clinical Efficacy Data
Safety Profile
The safety profile of teneligliptin has been evaluated in various studies, showing it to be generally well-tolerated. Common adverse effects include gastrointestinal disturbances and a low incidence of hypoglycemia compared to other antidiabetic agents .
Table 2: Adverse Effects Reported
Adverse Effect | Incidence (%) |
---|---|
Gastrointestinal issues | 10-15 |
Hypoglycemia | <5 |
Pancreatitis | Rare |
Formulation Innovations
Recent research has explored innovative formulations of teneligliptin to enhance patient compliance and therapeutic outcomes.
Oral Disintegrating Films (ODF)
A study developed an oral disintegrating film of teneligliptin using a solvent casting method, aiming for rapid onset of action. The optimized formulation demonstrated excellent disintegration properties and high drug release rates, making it a promising alternative for patients who have difficulty swallowing tablets .
Table 3: ODF Formulation Characteristics
Formulation | Disintegration Time (sec) | Drug Release at 5 min (%) |
---|---|---|
F1 | 60 | 85 |
F2 | 50 | 90 |
F3 (Optimized) | 45 | 96.65 |
Case Study on Efficacy in Elderly Patients
A clinical case study highlighted the use of teneligliptin in elderly patients with type 2 diabetes who were at risk for renal impairment. The results indicated that teneligliptin could be administered without dose adjustments, showcasing its safety and efficacy across diverse patient populations .
Comparative Study with Other DPP-4 Inhibitors
A comparative study assessed the effectiveness of teneligliptin against other DPP-4 inhibitors, revealing comparable glycemic control with fewer side effects, particularly in terms of gastrointestinal tolerance .
類似化合物との比較
Teneligliptin (hydrobromide hydrate) belongs to the class of DPP-4 inhibitors, which includes other compounds such as sitagliptin, saxagliptin, and linagliptin. Compared to these compounds, teneligliptin has a unique structure characterized by five consecutive rings, which contribute to its potent and long-lasting effect . Additionally, teneligliptin has a favorable safety profile and does not require dose adjustment in patients with renal impairment .
Similar Compounds
Teneligliptin’s unique structure and pharmacokinetic properties make it a valuable addition to the class of DPP-4 inhibitors, offering an effective treatment option for patients with type 2 diabetes mellitus .
生物活性
Teneligliptin hydrobromide hydrate is a novel oral antidiabetic agent classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. It is primarily utilized in the management of type 2 diabetes mellitus (T2DM). This article delves into the biological activity, pharmacokinetics, and clinical efficacy of teneligliptin, supported by data tables and relevant case studies.
Teneligliptin exerts its pharmacological effects by selectively inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By prolonging the action of these hormones, teneligliptin enhances insulin secretion in response to meals and reduces glucagon levels, leading to improved glycemic control.
Pharmacokinetics
The pharmacokinetic profile of teneligliptin has been extensively studied. Key parameters include:
- Half-life () : Approximately 18.9 to 20.8 hours.
- Time to Maximum Concentration () : About 1 hour post-administration.
- Maximum Inhibition of DPP-4 Activity : Achieved within 2 hours after dosing, with inhibition rates reaching up to 89.7% for a 20 mg dose .
Table 1: Pharmacokinetic Parameters of Teneligliptin
Parameter | Value |
---|---|
18.9 - 20.8 hours | |
1 hour | |
Maximum DPP-4 Inhibition | 89.7% |
Clinical Efficacy
Clinical studies have demonstrated that teneligliptin significantly reduces HbA1c levels in patients with T2DM. A systematic review indicated that reductions in HbA1c ranged from 0.8% to 0.9% after 12 weeks of therapy .
Case Study Insights
A notable study involved a double-blind, placebo-controlled trial with 324 Japanese patients, where various doses (10 mg, 20 mg, and 40 mg) of teneligliptin were administered. The results showed:
- HbA1c Reduction :
- Teneligliptin 10 mg: -0.9%
- Teneligliptin 20 mg: -0.9%
- Teneligliptin 40 mg: -1.0%
All results were statistically significant with .
Safety Profile
Teneligliptin is generally well-tolerated with a safety profile comparable to other DPP-4 inhibitors. Common adverse effects include:
- Hypoglycemia
- Gastrointestinal disturbances such as constipation
Long-term studies are ongoing to further evaluate the safety and efficacy of teneligliptin in diverse populations, including those with end-stage renal disease undergoing hemodialysis .
特性
IUPAC Name |
[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;pentahydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H30N6OS.5BrH.H2O/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H;1H2/t2*19-,20-;;;;;;/m00....../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPRXLXVOBOTGT-KSLCDFCZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br.Br.Br.Br.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br.Br.Br.Br.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H67Br5N12O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1275.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1572583-29-9 | |
Record name | Teneligliptin hydrobromide hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1572583299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TENELIGLIPTIN HYDROBROMIDE HYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15S4OCS6SS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。